molecular formula C9H8ClN3S2 B2911704 5-[(3-Chloro-4-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 873810-46-9

5-[(3-Chloro-4-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol

Cat. No.: B2911704
CAS No.: 873810-46-9
M. Wt: 257.75
InChI Key: HCXHURYLLKFBLZ-UHFFFAOYSA-N
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Description

5-[(3-Chloro-4-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject of study.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Chloro-4-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol typically involves the reaction of 3-chloro-4-methylaniline with thiocarbohydrazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Chloro-4-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Common reducing agents include sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines under basic conditions.

Major Products

    Oxidation: Formation of disulfide derivatives.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of various substituted thiadiazole derivatives.

Scientific Research Applications

5-[(3-Chloro-4-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.

    Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3-Chloro-4-methylphenyl)amino]-1,3,4-thiadiazole-2-sulfone
  • 5-[(3-Chloro-4-methylphenyl)amino]-1,3,4-oxadiazole-2-thiol
  • 5-[(3-Chloro-4-methylphenyl)amino]-1,3,4-triazole-2-thiol

Uniqueness

5-[(3-Chloro-4-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced antimicrobial activity and different reactivity patterns, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-(3-chloro-4-methylanilino)-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3S2/c1-5-2-3-6(4-7(5)10)11-8-12-13-9(14)15-8/h2-4H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXHURYLLKFBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NNC(=S)S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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